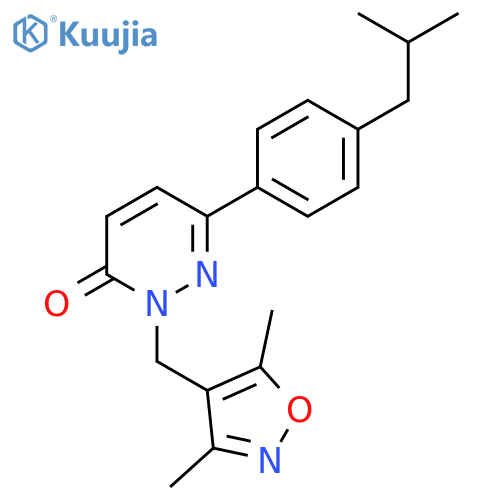Cas no 2309624-10-8 (2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)

2309624-10-8 structure
商品名:2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one
CAS番号:2309624-10-8
MF:C20H23N3O2
メガワット:337.415524721146
CID:5338656
2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- 2-((3,5-dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one
- 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]pyridazin-3-one
- 2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one
-
- インチ: 1S/C20H23N3O2/c1-13(2)11-16-5-7-17(8-6-16)19-9-10-20(24)23(21-19)12-18-14(3)22-25-15(18)4/h5-10,13H,11-12H2,1-4H3
- InChIKey: OIUNKKJBZLZXDQ-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(C)=N1)CN1C(C=CC(C2C=CC(=CC=2)CC(C)C)=N1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 535
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6411-2816-5mg |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one |
2309624-10-8 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6411-2816-40mg |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one |
2309624-10-8 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6411-2816-75mg |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one |
2309624-10-8 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6411-2816-4mg |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one |
2309624-10-8 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6411-2816-10μmol |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one |
2309624-10-8 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6411-2816-50mg |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one |
2309624-10-8 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F6411-2816-20mg |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one |
2309624-10-8 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6411-2816-2μmol |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one |
2309624-10-8 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6411-2816-2mg |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one |
2309624-10-8 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6411-2816-10mg |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one |
2309624-10-8 | 10mg |
$79.0 | 2023-09-09 |
2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
2309624-10-8 (2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one) 関連製品
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量